molecular formula C12H9BrO2 B13919891 4-Bromo-7-methoxy-1-naphthaldehyde

4-Bromo-7-methoxy-1-naphthaldehyde

Cat. No.: B13919891
M. Wt: 265.10 g/mol
InChI Key: WEZQKMQLFSSTSP-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-1-naphthaldehyde is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthaldehyde, characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 7th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-1-naphthaldehyde typically involves the bromination of 7-methoxy-1-naphthaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the selective bromination at the 4th position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methoxy-1-naphthaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvents like ethanol or tetrahydrofuran (THF).

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: The major product is 4-bromo-7-methoxy-1-naphthoic acid.

    Reduction: The major product is 4-bromo-7-methoxy-1-naphthylmethanol.

Scientific Research Applications

4-Bromo-7-methoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-1-naphthaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-naphthaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-1-naphthaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.

    7-Methoxy-1-naphthaldehyde: Lacks the bromine atom, similar to 4-methoxy-1-naphthaldehyde but with different substitution patterns.

Uniqueness

4-Bromo-7-methoxy-1-naphthaldehyde is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This combination allows for selective reactions and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

4-bromo-7-methoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9BrO2/c1-15-9-3-4-10-11(6-9)8(7-14)2-5-12(10)13/h2-7H,1H3

InChI Key

WEZQKMQLFSSTSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)Br)C=O

Origin of Product

United States

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